4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine
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Overview
Description
4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
Scientific Research Applications
4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells . Additionally, the thiazole ring can interact with nucleic acids and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, this compound has a methyl group at the 4-position of the phenyl ring and the thiazole ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)13-9(2)7-14-11(13)12/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAGHGPJIPZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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